molecular formula C25H19N5O B11105889 5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide

5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11105889
M. Wt: 405.5 g/mol
InChI Key: DOGBZGLMIGBHIN-JVWAILMASA-N
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Description

5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multicomponent reactions. One common method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalyst such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to various biological targets, disrupting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C25H19N5O

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(1H-indol-3-yl)-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C25H19N5O/c31-25(28-27-16-18-9-3-1-4-10-18)23-15-24(30(29-23)19-11-5-2-6-12-19)21-17-26-22-14-8-7-13-20(21)22/h1-17,26H,(H,28,31)/b27-16+

InChI Key

DOGBZGLMIGBHIN-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=C2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=C2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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